Propan-2-yl 4-sulfamoylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 4-sulfamoylbenzoate is an organic compound with the molecular formula C10H13NO4S It is a derivative of benzoic acid, where the carboxyl group is esterified with propan-2-ol, and the benzene ring is substituted with a sulfamoyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-sulfamoylbenzoate typically involves the esterification of 4-sulfamoylbenzoic acid with propan-2-ol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
4-sulfamoylbenzoic acid+propan-2-olH2SO4Propan-2-yl 4-sulfamoylbenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-sulfamoylbenzoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The sulfamoyl group can be reduced to an amine group.
Substitution: The ester group can be hydrolyzed to form the corresponding alcohol and carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: 4-sulfamoylbenzoic acid
Reduction: Propan-2-yl 4-aminobenzoate
Substitution: Propan-2-ol and 4-sulfamoylbenzoic acid
Scientific Research Applications
Propan-2-yl 4-sulfamoylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-sulfamoylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the ester group can be hydrolyzed by esterases in the body, releasing the active form of the compound.
Comparison with Similar Compounds
Propan-2-yl 4-sulfamoylbenzoate can be compared with other similar compounds, such as:
Propan-2-yl 2-sulfamoylbenzoate: This compound has the sulfamoyl group at the ortho position instead of the para position, leading to different chemical and biological properties.
Methyl 4-sulfamoylbenzoate: This compound has a methyl ester group instead of a propan-2-yl ester group, which can affect its solubility and reactivity.
Ethyl 4-sulfamoylbenzoate: Similar to the methyl ester, this compound has an ethyl ester group, leading to different physical and chemical properties.
Properties
IUPAC Name |
propan-2-yl 4-sulfamoylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-7(2)15-10(12)8-3-5-9(6-4-8)16(11,13)14/h3-7H,1-2H3,(H2,11,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LACMUQWPVXRBRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.